
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with both organic polymers and inorganic surfaces, making it a valuable coupling agent in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate typically involves the reaction of 3-(Trimethoxysilyl)propyl methacrylate with 2-acetyldodecanoic acid. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the desired product is formed. The final product is then purified and packaged for distribution.
化学反応の分析
Types of Reactions
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.
Condensation: Often performed at elevated temperatures in the presence of a catalyst such as titanium isopropoxide.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Produces silanol groups and methanol.
Condensation: Forms siloxane bonds and water.
Substitution: Yields substituted acetyl derivatives.
科学的研究の応用
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability.
作用機序
The mechanism of action of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate involves the formation of strong covalent bonds between the silanol groups and the hydroxyl groups on surfaces. This interaction enhances the adhesion and compatibility between different materials. The acetyl group can also interact with various molecular targets, leading to improved stability and functionality of the modified materials.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Uniqueness
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is unique due to its combination of silane and acetyl functionalities, which provide both strong adhesion properties and the ability to undergo various chemical modifications. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds.
特性
CAS番号 |
918866-12-3 |
|---|---|
分子式 |
C20H40O6Si |
分子量 |
404.6 g/mol |
IUPAC名 |
3-trimethoxysilylpropyl 2-acetyldodecanoate |
InChI |
InChI=1S/C20H40O6Si/c1-6-7-8-9-10-11-12-13-15-19(18(2)21)20(22)26-16-14-17-27(23-3,24-4)25-5/h19H,6-17H2,1-5H3 |
InChIキー |
OQILPZODYZKBLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)C)C(=O)OCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
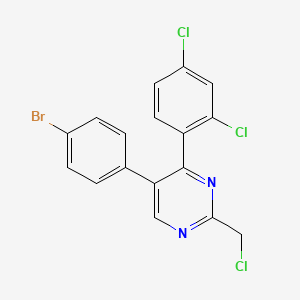
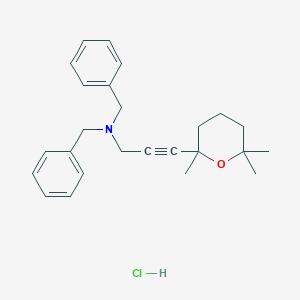
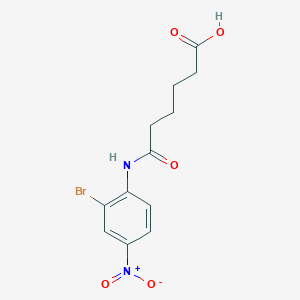
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
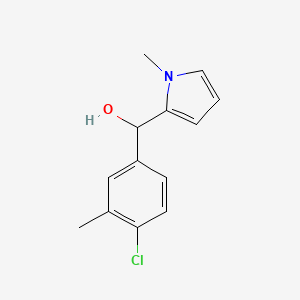
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid](/img/structure/B12638923.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
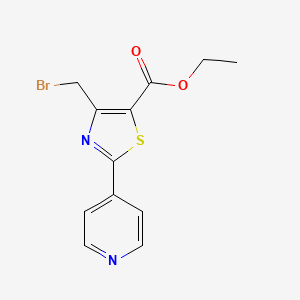
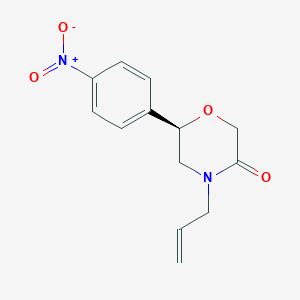


![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)
